Reactive Blue 21

Übersicht

Beschreibung

Reactive Blue 21 is a phthalocyanine dye commonly used in the textile industry for dyeing cellulose fibers such as cotton, rayon, silk, wool, and leather. It is known for its intense blue color and high solubility in water. The dye forms covalent bonds with the fibers, making it highly resistant to washing and fading. its stable aromatic structure makes it difficult to decompose, posing environmental challenges due to its toxicity and non-biodegradability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Reactive Blue 21 is synthesized through a multi-step process involving the formation of a phthalocyanine core followed by the introduction of reactive groups. The synthesis typically starts with the cyclotetramerization of phthalonitrile in the presence of a metal salt, such as copper chloride, to form the phthalocyanine core. This core is then sulfonated using concentrated sulfuric acid to introduce sulfonic acid groups, which enhance the dye’s solubility in water .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as heating, stirring, and pH adjustment. The final product is purified through filtration and crystallization to remove impurities and obtain the desired dye quality .

Analyse Chemischer Reaktionen

Types of Reactions: Reactive Blue 21 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of its aromatic structure.

Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite, resulting in the decolorization of the dye.

Substitution: The reactive groups in the dye can participate in nucleophilic substitution reactions with nucleophiles such as hydroxide ions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium dithionite in an alkaline medium.

Substitution: Sodium hydroxide or other nucleophiles in aqueous solutions.

Major Products Formed:

Oxidation: Degraded aromatic compounds.

Reduction: Colorless leuco forms of the dye.

Substitution: Modified dye molecules with different functional groups.

Wissenschaftliche Forschungsanwendungen

Reactive Blue 21 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying dye degradation and adsorption processes.

Biology: Employed in staining techniques for visualizing cellular structures.

Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

Industry: Utilized in wastewater treatment studies to develop methods for dye removal from industrial effluents

Wirkmechanismus

The primary mechanism by which Reactive Blue 21 exerts its effects is through the formation of covalent bonds with the target substrates. The dye’s reactive groups, such as sulfonic acid groups, react with nucleophilic sites on the fibers or other substrates, resulting in strong and stable attachments. This covalent bonding is facilitated by the dye’s aromatic structure, which provides stability and resistance to degradation .

Vergleich Mit ähnlichen Verbindungen

Reactive Blue 19: Another phthalocyanine dye with similar applications but different reactive groups.

Reactive Blue 221: A phthalocyanine dye used in similar contexts but with variations in its molecular structure.

Comparison: Reactive Blue 21 is unique due to its specific reactive groups and high solubility in water, which make it particularly effective for dyeing cellulose fibers. Compared to Reactive Blue 19 and Reactive Blue 221, this compound offers better stability and resistance to washing, making it a preferred choice in the textile industry .

Biologische Aktivität

Reactive Blue 21 (RB21) is a synthetic dye widely used in the textile industry, characterized by its vibrant color and stability. However, its environmental impact due to wastewater discharge necessitates a thorough understanding of its biological activity and potential degradation methods. This article explores the biological activity of RB21, focusing on its degradation through various methods, including enzymatic and photocatalytic processes.

Chemical Structure and Properties

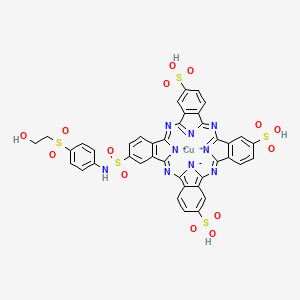

This compound is an anthraquinone dye, which contributes to its stability and resistance to biodegradation. The chemical structure of RB21 is depicted as follows:

Chemical Structure of this compound .

Biological Activity and Environmental Impact

The persistence of RB21 in the environment poses risks to aquatic ecosystems. Its high solubility and resistance to degradation make it a significant pollutant in textile effluents. Studies indicate that RB21 can be toxic to various microorganisms, affecting biodiversity in contaminated water bodies.

1. Enzymatic Degradation

Enzymatic degradation using horseradish peroxidase (HRP) has shown promise in removing RB21 from dyeing effluents. A study demonstrated that HRP could effectively degrade RB21 under optimal conditions, with the following parameters influencing the degradation process:

| Parameter | Optimal Value |

|---|---|

| pH | 6.5 |

| Temperature (°C) | 30 |

| Dye Concentration (mg/L) | 100 |

The results indicated that HRP could achieve a degradation efficiency of up to 95% under these conditions, highlighting its potential as a biocatalyst for dye removal from wastewater .

2. Photocatalytic Degradation

Photocatalytic methods utilizing metal-doped catalysts have also been explored for the degradation of RB21. For instance, Ag-doped ZnO nanoparticles were studied for their photocatalytic activity under UV light irradiation. The findings revealed:

- Kinetics : The degradation followed pseudo-first-order kinetics with a correlation coefficient () of 0.9854.

- Efficiency : The optimal Ag content was found to be 3%, achieving a degradation rate of 93% within 90 minutes .

The mechanism involves the generation of reactive species such as hydroxyl radicals () and holes (), which play crucial roles in breaking down the dye molecules.

Case Study: Enzymatic Treatment

A study conducted on textile effluents treated with HRP showed significant reductions in color intensity for both RB21 and Reactive Red 195. The treatment led to a decrease in toxicity levels, suggesting that enzymatic methods could effectively mitigate environmental impacts .

Case Study: Photocatalytic Treatment

Another investigation focused on the use of Ag/ZnO nanoparticles for photocatalytic degradation of RB21 under visible light. The study reported a gradual decrease in dye concentration over time, confirming the effectiveness of this method for treating dye-laden wastewater .

Eigenschaften

IUPAC Name |

copper;33-[[4-(2-hydroxyethylsulfonyl)phenyl]sulfamoyl]-2,11,20,29,39,40-hexaza-37,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene-6,15,24-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H25N9O14S5.Cu/c50-13-14-64(51,52)20-3-1-19(2-4-20)49-65(53,54)21-5-9-25-29(15-21)37-41-33(25)43-38-31-17-23(67(58,59)60)7-11-27(31)35(45-38)47-40-32-18-24(68(61,62)63)8-12-28(32)36(48-40)46-39-30-16-22(66(55,56)57)6-10-26(30)34(42-37)44-39;/h1-12,15-18,49-50H,13-14H2,(H3-2,41,42,43,44,45,46,47,48,55,56,57,58,59,60,61,62,63);/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQMFIJLJLLQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C4=NC5=NC(=NC6=NC(=NC7=C8C=C(C=CC8=C([N-]7)N=C3[N-]4)S(=O)(=O)O)C9=C6C=C(C=C9)S(=O)(=O)O)C1=C5C=C(C=C1)S(=O)(=O)O)S(=O)(=O)CCO.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H25CuN9O14S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893743 | |

| Record name | Reactive Blue 21 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12236-86-1 | |

| Record name | Reactive Blue 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reactive Blue 21 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Reactive Blue 21 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REACTIVE BLUE 21 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/377M303BWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.